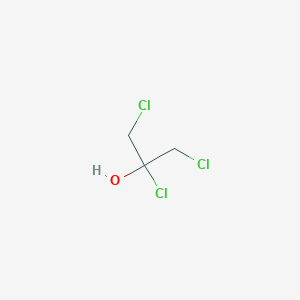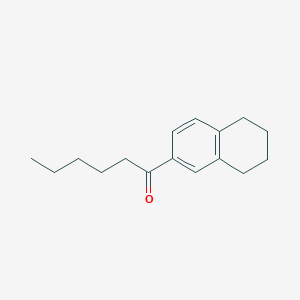![molecular formula C9H18N2O2 B14286813 N-Acetyl-N-[3-(dimethylamino)propyl]acetamide CAS No. 138848-20-1](/img/structure/B14286813.png)
N-Acetyl-N-[3-(dimethylamino)propyl]acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-Acetyl-N-[3-(dimethylamino)propyl]acetamide is an organic compound with the molecular formula C7H16N2O. It is a type of amide, characterized by the presence of a carbonyl group (C=O) linked to a nitrogen atom. This compound is known for its applications in various fields, including chemistry, biology, and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
N-Acetyl-N-[3-(dimethylamino)propyl]acetamide can be synthesized through the amidation reaction between 3-(dimethylamino)-1-propylamine and acetic anhydride. The reaction typically requires a catalyst, such as lead acetate, to increase the reaction rate and yield. The reaction is carried out under solvent-free conditions to minimize environmental impact .
Industrial Production Methods
In industrial settings, the synthesis of this compound often involves the use of esters instead of carboxylic acids to avoid the competing acid-base reaction. Esters are less toxic and cheaper, making them a preferred choice for large-scale production .
Chemical Reactions Analysis
Types of Reactions
N-Acetyl-N-[3-(dimethylamino)propyl]acetamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the carbonyl group to a hydroxyl group.
Substitution: The amide group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are often used.
Substitution: Nucleophiles like amines and alcohols can react with the amide group under basic or acidic conditions.
Major Products Formed
Oxidation: N-oxides
Reduction: Hydroxyl derivatives
Substitution: Substituted amides
Scientific Research Applications
N-Acetyl-N-[3-(dimethylamino)propyl]acetamide has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and catalysis.
Biology: Functions as a sodium channel blocker, making it useful in neurobiological studies.
Medicine: Investigated for its potential therapeutic effects due to its ability to modulate ion channels.
Industry: Utilized in the production of polyurethane foams with improved physical properties.
Mechanism of Action
The mechanism of action of N-Acetyl-N-[3-(dimethylamino)propyl]acetamide involves its interaction with sodium channels. By blocking these channels, the compound can modulate the flow of sodium ions, affecting cellular excitability and signaling pathways .
Comparison with Similar Compounds
Similar Compounds
- N-[3-(dimethylamino)propyl]acetamide
- N-[3-(dimethylamino)propyl]acrylamide
Uniqueness
N-Acetyl-N-[3-(dimethylamino)propyl]acetamide is unique due to its dual acetyl groups, which enhance its stability and reactivity compared to similar compounds. This structural feature also contributes to its effectiveness as a sodium channel blocker .
Properties
CAS No. |
138848-20-1 |
|---|---|
Molecular Formula |
C9H18N2O2 |
Molecular Weight |
186.25 g/mol |
IUPAC Name |
N-acetyl-N-[3-(dimethylamino)propyl]acetamide |
InChI |
InChI=1S/C9H18N2O2/c1-8(12)11(9(2)13)7-5-6-10(3)4/h5-7H2,1-4H3 |
InChI Key |
SPTKDZHOOMJGAI-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)N(CCCN(C)C)C(=O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



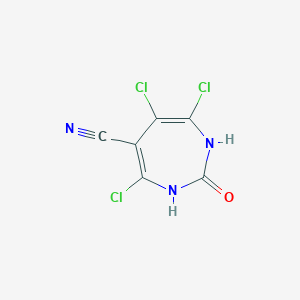
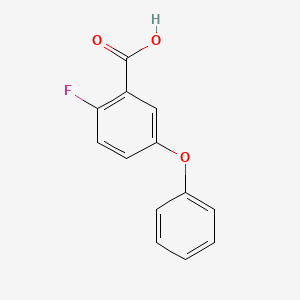
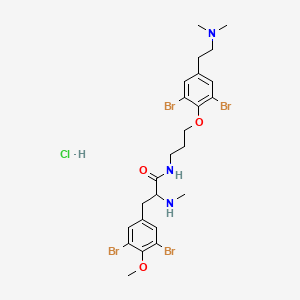
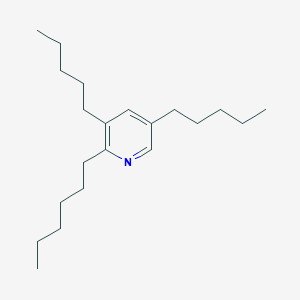
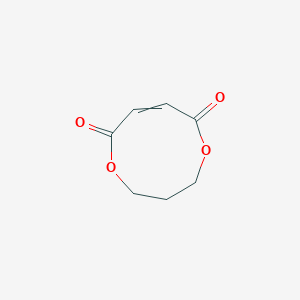
![12-[Bis(carboxymethyl)amino]dodecanoic acid](/img/structure/B14286780.png)
![11-{4-[(E)-(4-Hexylphenyl)diazenyl]phenoxy}undecanoic acid](/img/structure/B14286790.png)
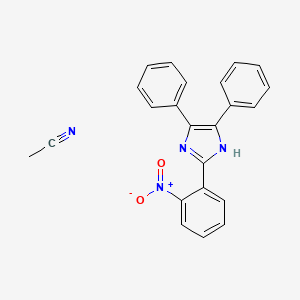
![2-Hydroxy-8-methoxy-11H-benzo[a]carbazole-3-carboxylic acid](/img/structure/B14286793.png)
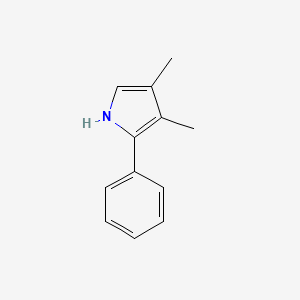
![2-{4-[(Cyclohexylmethyl)amino]-2-ethoxybenzoyl}benzoic acid](/img/structure/B14286810.png)
